molecular formula C13H17ClO3 B14046738 1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one

Cat. No.: B14046738
M. Wt: 256.72 g/mol
InChI Key: VMGSJIKYDZPGFV-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group, two ethoxy groups, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,5-diethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-1-(2,5-diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(2,5-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

VMGSJIKYDZPGFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C(=O)C)Cl

Origin of Product

United States

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